1,3-Di-tert-butyl-5-methyl-5-nitro-1,3-diazinane
Vue d'ensemble
Description
1,3-Di-tert-butyl-5-methyl-5-nitro-1,3-diazinane (also known as DMTBMD) is a synthetic compound that belongs to the class of diazinanes. It is a highly potent and selective inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that is involved in the regulation of insulin signaling and glucose metabolism. Due to its unique structure and properties, DMTBMD has attracted considerable attention as a potential therapeutic agent for the treatment of type 2 diabetes and other metabolic disorders.
Mécanisme D'action
The mechanism of action of DMTBMD involves the inhibition of PTP1B, a negative regulator of insulin signaling. PTP1B dephosphorylates and inactivates insulin receptor substrates (IRS), which are key components of the insulin signaling pathway. By inhibiting PTP1B, DMTBMD enhances insulin signaling and promotes glucose uptake and metabolism in insulin-sensitive tissues such as adipose tissue and skeletal muscle.
Biochemical and Physiological Effects:
DMTBMD has been shown to have a number of biochemical and physiological effects in vitro and in vivo. These include:
- Inhibition of PTP1B activity
- Enhancement of insulin signaling and glucose uptake
- Reduction of blood glucose levels
- Improvement of glucose tolerance
- Increase in insulin sensitivity
- Reduction of body weight and adiposity
- Improvement of lipid metabolism
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using DMTBMD in lab experiments include its high potency and selectivity for PTP1B, its ability to improve insulin sensitivity and glucose metabolism, and its potential as a therapeutic agent for the treatment of type 2 diabetes and other metabolic disorders. However, there are also some limitations to using DMTBMD in lab experiments. These include its relatively low solubility in aqueous solutions, its potential toxicity at high concentrations, and the need for careful dosing and administration to avoid unwanted side effects.
Orientations Futures
There are several potential future directions for research on DMTBMD and its applications in the treatment of type 2 diabetes and other metabolic disorders. These include:
- Development of more efficient and scalable synthesis methods for DMTBMD
- Optimization of the dosing and administration of DMTBMD to maximize its therapeutic effects while minimizing side effects
- Investigation of the effects of DMTBMD on other metabolic pathways and signaling pathways
- Exploration of the potential use of DMTBMD in combination with other drugs or therapies for the treatment of type 2 diabetes and other metabolic disorders
- Development of new analogs of DMTBMD with improved properties and efficacy
In conclusion, 1,3-Di-tert-butyl-5-methyl-5-nitro-1,3-diazinane is a promising compound that has shown potential as a therapeutic agent for the treatment of type 2 diabetes and other metabolic disorders. Its unique structure and properties make it a valuable tool for studying insulin signaling and glucose metabolism in vitro and in vivo. Further research is needed to fully understand its mechanism of action, optimize its dosing and administration, and explore its potential in combination with other drugs or therapies.
Applications De Recherche Scientifique
DMTBMD has been extensively studied in the context of type 2 diabetes and other metabolic disorders. In vitro studies have shown that DMTBMD can improve insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells. In vivo studies in animal models of type 2 diabetes have demonstrated that DMTBMD can reduce blood glucose levels, improve glucose tolerance, and increase insulin sensitivity. These effects are thought to be mediated by the inhibition of PTP1B, which leads to the activation of insulin signaling pathways.
Propriétés
IUPAC Name |
1,3-ditert-butyl-5-methyl-5-nitro-1,3-diazinane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O2/c1-11(2,3)14-8-13(7,16(17)18)9-15(10-14)12(4,5)6/h8-10H2,1-7H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBARHICQDZOTFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CN(C1)C(C)(C)C)C(C)(C)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30401824 | |
Record name | Pyrimidine, 1,3-bis(1,1-dimethylethyl)hexahydro-5-methyl-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30401824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
65478-96-8 | |
Record name | Pyrimidine, 1,3-bis(1,1-dimethylethyl)hexahydro-5-methyl-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30401824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.